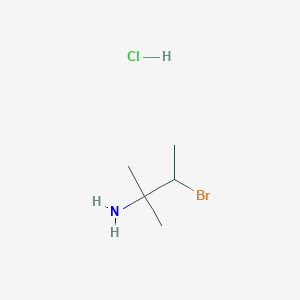

3-Bromo-2-methylbutan-2-amine hydrochloride

Description

Properties

IUPAC Name |

3-bromo-2-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN.ClH/c1-4(6)5(2,3)7;/h4H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPUBXFSIBRBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylbutan-2-amine hydrochloride typically involves the bromination of 2-methylbutan-2-amine. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

Reduction Reactions: Reduction of the compound can lead to the formation of primary or secondary amines.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Substitution: 2-Methylbutan-2-amine derivatives.

Oxidation: 2-Methylbutanamide or 2-Methylbutanenitrile.

Reduction: 2-Methylbutan-2-amine or 2-Methylbutan-1-amine.

Scientific Research Applications

3-Bromo-2-methylbutan-2-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems and as a precursor for biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amine group can act as a nucleophile. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Amine Hydrochlorides

Structural and Functional Group Analysis

The compound’s tertiary amine and bromine substituent differentiate it from other hydrochlorides. Below is a comparative analysis:

Table 1: Structural Comparison with Selected Amine Hydrochlorides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Amine Type |

|---|---|---|---|---|

| 3-Bromo-2-methylbutan-2-amine HCl | C₅H₁₃BrClN | 202.35 | Bromine, 2-methyl branches | Tertiary |

| Memantine HCl (C₇H₁₅N·HCl) | C₁₂H₂₂ClN | 215.76 | Cyclohexyl, methyl groups | Primary |

| Tapentadol HCl (C₁₄H₂₃NO₂·HCl) | C₁₄H₂₄ClNO₂ | 282.79 | Phenolic ether, methyl groups | Secondary |

| Chlorphenoxamine HCl (C₁₈H₂₂ClNO·HCl) | C₁₈H₂₃Cl₂NO | 340.30 | Chlorine, diphenylmethane | Tertiary |

Key Observations :

- Halogen Effects: Bromine in 3-bromo-2-methylbutan-2-amine HCl increases molecular weight and polarizability compared to chlorine-containing analogs like chlorphenoxamine HCl . This may enhance lipophilicity but reduce solubility in polar solvents.

- Basicity : Tertiary amines (e.g., 3-bromo-2-methylbutan-2-amine HCl) are less basic than primary amines (e.g., memantine HCl), affecting protonation and salt stability .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, which correlate with molecular size and shape, were compared:

Table 2: Predicted CCS Values for Adducts

| Compound | [M+H]⁺ CCS (Ų) | [M-H]⁻ CCS (Ų) |

|---|---|---|

| 3-Bromo-2-methylbutan-2-amine HCl | 129.6 | 128.3 |

| Tapentadol HCl | ~150–160* | ~140–150* |

*Estimated based on typical values for similar-sized amines .

The lower CCS of 3-bromo-2-methylbutan-2-amine HCl suggests a more compact structure compared to tapentadol HCl, likely due to reduced branching and smaller functional groups .

Biological Activity

3-Bromo-2-methylbutan-2-amine hydrochloride is a compound that has garnered interest within the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, an amine group, and a methylbutane backbone. Its molecular formula is , with a molecular weight of approximately 202.52 g/mol. The compound exists in a hydrochloride salt form, enhancing its solubility in aqueous solutions.

The biological activity of this compound primarily arises from its interaction with various biological targets, including enzymes and receptors. The amine group facilitates hydrogen bonding with biological molecules, which can influence metabolic pathways and cellular signaling processes. Specific mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of neurotransmitters.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Interaction : Studies have shown that this compound can modulate neurotransmitter levels, particularly in serotonergic and dopaminergic systems.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against specific bacterial strains, although further studies are required to elucidate the exact mechanisms.

- Cytotoxic Effects : In vitro studies have indicated that the compound may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

-

Neurochemical Studies :

- A study conducted on rat models demonstrated that administration of this compound resulted in increased levels of serotonin and dopamine in the brain, indicating its role as a potential mood enhancer or anxiolytic agent.

-

Antimicrobial Activity :

- In vitro tests against Staphylococcus aureus showed that the compound exhibited significant antibacterial activity, with an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

-

Cytotoxicity Assays :

- A study using human cancer cell lines revealed that treatment with varying concentrations (10 µM to 100 µM) of the compound led to a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Feature |

|---|---|---|

| 3-Chloro-2-methylbutan-2-amine | Chloro Structure | Chlorine substituent may alter reactivity |

| 4-Amino-3-bromo-2-methylbutan-2-ol | Amino Structure | Different functional groups affecting activity |

| 3-Bromo-3-methylpentan-2-amine | Pentane Structure | Longer carbon chain may influence pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.